molecular formula C47H53FN2O6 B13855297 (6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester

(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester

Cat. No.: B13855297
M. Wt: 760.9 g/mol
InChI Key: LKMXIMMZUBCVBP-UHFFFAOYSA-N
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Description

4-Benzyloxy Atorvastatin Acetonide tert-Butyl Ester is a derivative of Atorvastatin, a widely used medication for lowering cholesterol levels. This compound is often used as an intermediate in the synthesis of Atorvastatin and its analogs. It is characterized by the presence of a benzyloxy group, an acetonide protecting group, and a tert-butyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy Atorvastatin Acetonide tert-Butyl Ester typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through various methods such as Paal-Knorr condensation or Hantzsch pyrrole synthesis.

    Introduction of the Benzyloxy Group: This step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride and a base like sodium hydride.

    Acetonide Formation: The acetonide protecting group is introduced by reacting the diol with acetone in the presence of an acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

On an industrial scale, the synthesis of 4-Benzyloxy Atorvastatin Acetonide tert-Butyl Ester is optimized for high yield and purity. This involves:

    Large-scale Reactors: Using reactors that can handle large volumes of reactants and solvents.

    Efficient Purification Techniques: Employing methods like crystallization and chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy Atorvastatin Acetonide tert-Butyl Ester undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

4-Benzyloxy Atorvastatin Acetonide tert-Butyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of cholesterol metabolism.

    Medicine: Investigated for its potential as a prodrug or a precursor in the synthesis of cholesterol-lowering medications.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Benzyloxy Atorvastatin Acetonide tert-Butyl Ester is primarily related to its role as a precursor to Atorvastatin. Atorvastatin is a competitive inhibitor of the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, Atorvastatin reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels.

Comparison with Similar Compounds

Similar Compounds

    Atorvastatin: The parent compound, widely used as a cholesterol-lowering medication.

    Rosuvastatin: Another statin with a similar mechanism of action.

    Simvastatin: A statin that is structurally similar but has different pharmacokinetic properties.

Uniqueness

4-Benzyloxy Atorvastatin Acetonide tert-Butyl Ester is unique due to the presence of the benzyloxy and acetonide protecting groups, which provide stability and facilitate its use as an intermediate in the synthesis of Atorvastatin and its analogs. These functional groups also allow for selective reactions, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

tert-butyl 2-[6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H53FN2O6/c1-31(2)43-42(45(52)49-36-22-24-37(25-23-36)53-30-32-14-10-8-11-15-32)41(33-16-12-9-13-17-33)44(34-18-20-35(48)21-19-34)50(43)27-26-38-28-39(55-47(6,7)54-38)29-40(51)56-46(3,4)5/h8-25,31,38-39H,26-30H2,1-7H3,(H,49,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMXIMMZUBCVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H53FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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